2-Methyl-6-(piperazin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Methyl-6-(piperazin-1-yl)pyrazine” is a compound with the molecular formula C9H14N4 . It is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Many derivatives of pyrazine are identified as bioactive molecules .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(piperazin-1-yl)pyrazine” can be represented by the InChI code:InChI=1S/C9H14N4/c1-8-6-11-7-9 (12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
. This indicates the presence of a methyl group (CH3) and a piperazinyl group attached to a pyrazine ring. Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-6-(piperazin-1-yl)pyrazine” is 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “2-Methyl-6-(piperazin-1-yl)pyrazine”, focusing on six unique applications:
Kinase Inhibition for Cancer Therapy
Compounds with a similar structure have been identified as effective Src/Abl kinase inhibitors, showing excellent antiproliferative activity against blood and solid tumor cell lines. Such compounds have demonstrated oral activity in chronic myeloid leukemia (CML) xenograft models, leading to complete tumor regression at multiple dosage levels with low toxicity .
Antitumor Activities
Derivatives of piperazine-substituted pyrazines have shown better antitumor activities against certain cancer cell lines, such as A549, compared to the positive agent cisplatin. This suggests their potential use in developing new antitumor agents .
Anti-Tubercular Agents
Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating the role of pyrazine derivatives in TB therapy .
Synthesis of Bioactive Heterocyclic Compounds
Ongoing research in developing new potentially bioactive heterocyclic compounds includes the synthesis of new derivatives functionalized with various substituents. These studies aim to explore the biological activities and therapeutic potential of these compounds .
Drug Development
The structural features of 2-Methyl-6-(piperazin-1-yl)pyrazine make it a candidate for further modification and optimization in drug development processes. Its core structure can be utilized to design drugs with improved efficacy and reduced side effects.
Each application area provides a promising avenue for further research and development using this compound or its derivatives.
BenchChem - Antimicrobial and Antitubercular Properties X-Mol - Kinase Inhibition for Cancer Therapy SAGE Journals - Antitumor Activities RSC Publishing - Anti-Tubercular Agents RSC Publishing - Anti-Tubercular Agents MDPI - Synthesis of Bioactive Heterocyclic Compounds
Zukünftige Richtungen
The future directions for “2-Methyl-6-(piperazin-1-yl)pyrazine” and similar compounds could involve further exploration of their bioactivity, especially their antitumor activity . This could lead to the development of new medications based on heterocyclic compounds, especially those based on pyrazine .
Wirkmechanismus
Target of Action
It is known that pyrazinamide, a compound structurally similar to 2-methyl-6-(piperazin-1-yl)pyrazine, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Given its structural similarity to pyrazinamide, it may affect similar pathways, potentially disrupting the normal functioning ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant anti-tubercular activity, suggesting that 2-methyl-6-(piperazin-1-yl)pyrazine may have similar effects .
Eigenschaften
IUPAC Name |
2-methyl-6-piperazin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604716 | |
Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperazin-1-yl)pyrazine | |
CAS RN |
51047-59-7 | |
Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.